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molecular formula C9H6ClNO3 B8742336 3-Nitrocinnamoyl chloride

3-Nitrocinnamoyl chloride

Cat. No. B8742336
M. Wt: 211.60 g/mol
InChI Key: ORIBWNWUGUWUKV-UHFFFAOYSA-N
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Patent
US06303742B1

Procedure details

Synthesis of (3′-nitrophenyl)-3-nitrocinnamate 193.2 g (1 mole) of 3-nitrocinnamic acid and 650 g of ethyl acetate were placed in a reaction vessel. While 200 g of thionyl chloride with some drops of DMF was dropped into the reaction mixtures, the reaction mixtures were refluxed with stirring until the generation of hydrogen chloride gas stopped. The reacted solution was concentrated until a solid could be precipitated and poured into hexane. The precipitate was separated by filtration and dried. 205 g of 3-nitrocinnamoyl chloride was yielded.
Name
(3′-nitrophenyl)-3-nitrocinnamate
Quantity
193.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C=C([O:10][C:11](=O)[CH:12]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)C=CC=1)([O-])=O.[N+](C1C=C(C=CC=1)C=CC(O)=O)([O-])=O.S(Cl)([Cl:40])=O.Cl>CN(C=O)C.C(OCC)(=O)C>[N+:20]([C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[CH:13]=[CH:12][C:11]([Cl:40])=[O:10])([O-:22])=[O:21]

Inputs

Step One
Name
(3′-nitrophenyl)-3-nitrocinnamate
Quantity
193.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OC(C=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
650 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The reacted solution was concentrated until a solid
CUSTOM
Type
CUSTOM
Details
could be precipitated
ADDITION
Type
ADDITION
Details
poured into hexane
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 205 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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